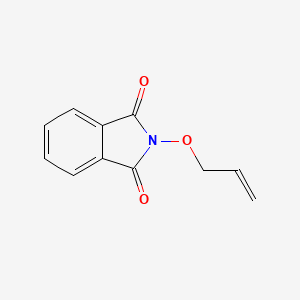
2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde (PT5C) is an organic compound of the thiazole family, which is primarily used in scientific research as a reagent. It is a colorless, crystalline solid that is soluble in water and ethanol. PT5C has a wide range of applications in the pharmaceutical, agricultural, and food industries, and it is also used in the synthesis of other compounds.
Applications De Recherche Scientifique
Découverte de médicaments
La pyrrolidine est une structure polyvalente pour de nouveaux composés biologiquement actifs . Elle est largement utilisée par les chimistes médicinaux pour obtenir des composés destinés au traitement des maladies humaines . Le cycle pyrrolidine contribue à la stéréochimie de la molécule et augmente la couverture tridimensionnelle (3D) en raison de la non-planéité du cycle .
Applications antimicrobiennes
Les thiazoles et leurs dérivés ont montré une activité antimicrobienne significative . Par exemple, la sulfazole, un dérivé du thiazole, est utilisée comme agent antimicrobien .
Applications antirétrovirales
Les dérivés du thiazole ont également été utilisés dans les médicaments antirétroviraux. Par exemple, le ritonavir, un médicament antirétroviral utilisé pour traiter le VIH/SIDA, contient une fraction thiazole .
Applications antifongiques
Les dérivés du thiazole sont utilisés dans les médicaments antifongiques. L'abafungine, un médicament antifongique utilisé pour supprimer les infections cutanées causées par divers champignons, contient une fraction thiazole .
Applications anticancéreuses
Les dérivés du thiazole ont montré un potentiel dans le traitement du cancer. La tiazofurine, un composé contenant du thiazole, est utilisée dans le traitement du cancer .
Applications anti-Alzheimer
Les dérivés du thiazole ont montré un potentiel dans le traitement de la maladie d'Alzheimer .
Applications antihypertensives
Les dérivés du thiazole ont montré un potentiel dans le traitement de l'hypertension .
Applications antioxydantes
Les dérivés du thiazole ont montré un potentiel en tant qu'antioxydants .
Safety and Hazards
Mécanisme D'action
Target of Action
Pyrrolidines and thiazoles are often found in biologically active compounds. For example, some pyrrolidine derivatives have shown potency towards RORγt , a nuclear receptor involved in immune response and inflammation . Thiazoles, on the other hand, are found in molecules like voreloxin, which binds to DNA and interacts with topoisomerase II , an enzyme involved in DNA replication and repair .
Mode of Action
The mode of action of these compounds can vary widely depending on their specific structures and targets. For instance, voreloxin causes DNA double-strand breaks, leading to cell cycle arrest and cell death .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, compounds targeting topoisomerase II would affect the DNA replication and repair pathways .
Result of Action
The molecular and cellular effects would depend on the compound’s mode of action and its specific targets. For example, a compound causing DNA double-strand breaks would lead to cell cycle arrest and potentially cell death .
Analyse Biochimique
Biochemical Properties
2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including binding to active sites or inducing conformational changes in the enzymes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by interacting with key signaling proteins, leading to altered cellular responses . Additionally, it can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This compound may act as an enzyme inhibitor or activator, depending on the context of the interaction . Furthermore, it can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional and translational processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it may act as a substrate or inhibitor for specific enzymes, thereby modulating the rate of metabolic reactions. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
Propriétés
IUPAC Name |
2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c11-6-7-5-9-8(12-7)10-3-1-2-4-10/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFWKLLEEVWNLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(S2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377620 |
Source


|
| Record name | 2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
900015-48-7 |
Source


|
| Record name | 2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

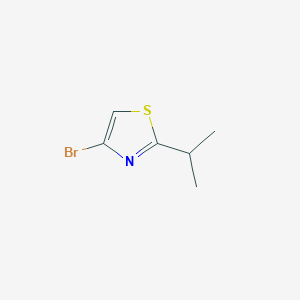
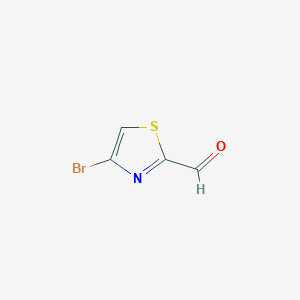
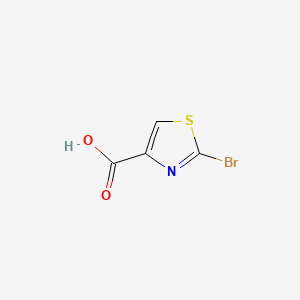
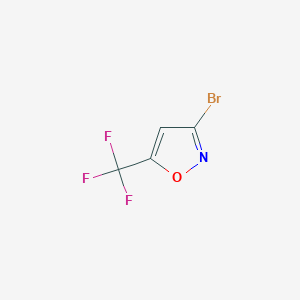
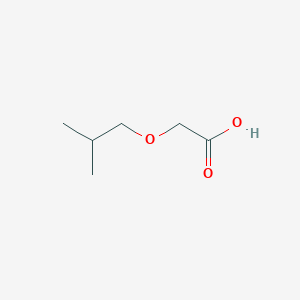


![2-[2-(4-Bromophenyl)hydrazono]-2-(tert-butylsulfonyl)acetonitrile](/img/structure/B1272512.png)
![2,3-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanenitrile](/img/structure/B1272522.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1272525.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1272530.png)
